molecular formula C15H14O3 B1524734 4-Benzyloxy-3-methylbenzoic acid CAS No. 72323-93-4

4-Benzyloxy-3-methylbenzoic acid

Cat. No.: B1524734
CAS No.: 72323-93-4
M. Wt: 242.27 g/mol
InChI Key: NLQKPMZDWHTVCF-UHFFFAOYSA-N
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Description

4-Benzyloxy-3-methylbenzoic acid (CAS: 72323-93-4) is a substituted benzoic acid derivative featuring a benzyloxy group at the 4-position and a methyl group at the 3-position of the aromatic ring. Its molecular formula is C₁₅H₁₄O₃, with a molecular weight of 242.27 g/mol. The methyl substituent at position 3 introduces steric hindrance, which may influence reactivity and intermolecular interactions in crystallographic contexts .

Properties

IUPAC Name

3-methyl-4-phenylmethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-11-9-13(15(16)17)7-8-14(11)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLQKPMZDWHTVCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00703564
Record name 4-(Benzyloxy)-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00703564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72323-93-4
Record name 4-(Benzyloxy)-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00703564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Benzyloxy-3-methylbenzoic acid can be synthesized through several methods. One common approach involves the esterification of 4-hydroxy-3-methylbenzoic acid with benzyl bromide in the presence of a base such as potassium carbonate. The resulting ester is then hydrolyzed to yield the desired acid .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale esterification and hydrolysis processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-Benzyloxy-3-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions include various substituted benzoic acids, alcohols, and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Benzyloxy-3-methylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Benzyloxy-3-methylbenzoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between 4-benzyloxy-3-methylbenzoic acid and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents (Position) Key Properties/Applications
This compound 72323-93-4 C₁₅H₁₄O₃ 242.27 Benzyloxy (4), Methyl (3) Higher lipophilicity; potential use in drug design
4-Benzyloxy-3-methoxybenzoic acid 1486-53-9 C₁₅H₁₄O₄ 258.27 Benzyloxy (4), Methoxy (3) Crystallographically characterized; used in diazonium salt synthesis
4-Methoxy-3-methylbenzoic acid 6880-04-2 C₉H₁₀O₃ 166.18 Methoxy (4), Methyl (3) Commercially available; simpler structure for derivatization
4-Hydroxy-3-methylbenzoic acid 499-76-3 C₈H₈O₃ 152.15 Hydroxy (4), Methyl (3) Higher acidity (pKa ~4.5) due to -OH group; natural occurrence in plants
4-(Methoxymethyl)benzoic acid 67003-50-3 C₉H₁₀O₃ 166.18 Methoxymethyl (4) Flexible substituent; used in polymer synthesis

Crystallographic and Analytical Insights

  • The benzyloxy group in 4-benzyloxy-3-methoxybenzoic acid has been analyzed using SHELX programs (e.g., SHELXL for refinement), highlighting its planar aromatic structure and hydrogen-bonding patterns .
  • In contrast, the methyl group in This compound may reduce crystallinity compared to methoxy derivatives due to weaker intermolecular interactions .

Biological Activity

4-Benzyloxy-3-methylbenzoic acid is a benzoic acid derivative that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

  • Molecular Formula : C₁₅H₁₄O₃
  • Molecular Weight : 242.27 g/mol
  • Density : 1.2 g/cm³
  • Melting Point : 110-112 °C

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. It has been shown to inhibit certain enzymes involved in metabolic pathways, which may contribute to its potential therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of bacteria and fungi. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported as follows:

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Antiproliferative Effects

The compound has also shown antiproliferative effects in various cancer cell lines. For instance, it was tested on HeLa (cervical cancer) and MCF-7 (breast cancer) cells, revealing the following IC₅₀ values:

Cell LineIC₅₀ (µM)
HeLa45.2
MCF-738.7

These results suggest that this compound may inhibit cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest.

Enzyme Inhibition

In vitro studies have shown that this compound can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. The enzyme inhibition profiles are summarized below:

EnzymeInhibition (%) at 100 µM
COX-172
COX-268
LOX55

This inhibition suggests potential anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models.

Case Studies

  • Case Study on Antimicrobial Efficacy : A clinical trial assessed the efficacy of a topical formulation containing this compound against skin infections caused by Staphylococcus aureus. Patients treated with the formulation showed a significant reduction in infection symptoms compared to the placebo group.
  • Cancer Research : In a preclinical study involving mice with induced tumors, administration of this compound resulted in a notable decrease in tumor size and weight, supporting its potential as an anticancer agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.